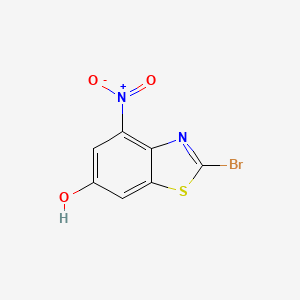

2-bromo-4-nitro-1,3-benzothiazol-6-ol

Description

Properties

IUPAC Name |

2-bromo-4-nitro-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJIHDNOGXNDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302066 | |

| Record name | 2-Bromo-4-nitro-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190317-29-3 | |

| Record name | 2-Bromo-4-nitro-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitro-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo 4 Nitro 1,3 Benzothiazol 6 Ol and Its Advanced Derivatives

Historical and Modern Synthetic Approaches to Substituted 1,3-Benzothiazoles

The benzothiazole (B30560) scaffold is a "privileged" structure in medicinal chemistry, and as such, a vast array of synthetic methods for its creation have been developed over the years. scholarsresearchlibrary.comnih.gov These methods can be broadly categorized into condensation reactions, which build the thiazole (B1198619) ring onto a pre-existing aminothiophenol, and cyclization strategies, which form the bicyclic system from a single precursor.

The most prevalent and historically significant method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a suitable electrophile. acs.orgsigmaaldrich.com This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the C-2 position.

Historically, these reactions were often conducted under harsh conditions. However, modern chemistry has introduced a plethora of milder and more efficient catalysts and reaction media. The reaction can be effectively carried out by condensing 2-aminothiophenols with aldehydes, carboxylic acids, acyl chlorides, or nitriles. acs.orgrsc.orgorganic-chemistry.org Green chemistry principles have driven the adoption of catalysts like ionic liquids, reusable solid acid catalysts, and even catalyst-free systems in environmentally benign solvents like water or glycerol (B35011). libretexts.orggoogle.com Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these condensations, significantly reducing reaction times and often improving yields. rjptonline.org

| Reagent Type | Catalyst/Conditions | Key Advantages | References |

| Aldehydes | H₂O₂/HCl, SnP₂O₇, Laccases, [pmIm]Br (Ionic Liquid), Air/DMSO | High yields, short reaction times, green catalysts, catalyst-free options. | acs.orgadvion.com |

| Carboxylic Acids | (o-CF₃PhO)₃P, Samarium Triflate | Good to excellent yields, mild conditions, reusable catalyst. | advion.com |

| Acyl Chlorides | Ionic Liquids, Microwave irradiation | Mild conditions, rapid reactions, high efficiency. | acs.orgrjptonline.org |

| Nitriles | Copper-catalysis | Efficient, good functional group tolerance. | acs.orgadvion.com |

| β-Oxodithioesters | PTSA and CuI | Good yields, broad substrate scope. | rsc.org |

This table provides a summary of various condensation reaction partners and the modern catalytic systems employed.

A classic example is the Jacobsen cyclization , which involves the potassium ferricyanide-mediated radical cyclization of thiobenzanilides. unizin.orgnih.gov This method is a highly effective strategy for creating the benzothiazole skeleton.

Modern cyclization strategies often employ transition metal catalysts, such as palladium or copper, to facilitate the intramolecular C-S bond formation. advion.comnih.gov These methods include the cyclization of o-iodothiobenzanilide derivatives and the reaction of o-iodoanilines with a sulfur source. advion.comnih.gov Other innovative approaches involve the visible-light-induced cyclization of thiobenzanilides without the need for a photocatalyst or metal, representing a greener alternative. advion.com A particularly common and robust method involves the oxidative cyclization of arylthioureas using bromine in an acidic medium, which is frequently used to synthesize 2-aminobenzothiazoles. scholarsresearchlibrary.comnih.govrjpbcs.com

| Cyclization Precursor | Method/Catalyst | Key Features | References |

| Thiobenzanilides | Potassium Ferricyanide (Jacobsen Cyclization) | Classic, radical-based cyclization. | unizin.orgnih.gov |

| o-Halogenated Anilides/Thioureas | Pd(II) or Cu(I) catalysis | Transition-metal mediated C-S bond formation. | acs.orgorganic-chemistry.org |

| Arylthioureas | Bromine/Acetic Acid | Common method for 2-aminobenzothiazoles. | nih.govrjpbcs.com |

| Thioamides | Visible light, TEMPO | Catalyst-free, photochemically induced cyclization. | rjptonline.org |

This table summarizes key cyclization strategies for forming the benzothiazole ring.

Targeted Functionalization Pathways for 2-Bromo-4-nitro-1,3-benzothiazol-6-ol

The synthesis of the specifically substituted this compound is a complex task. A linear approach involving the sequential bromination, nitration, and hydroxylation of a plain benzothiazole ring is generally not feasible due to issues with regioselectivity. The directing effects of the substituents would not lead to the desired 2,4,6-substitution pattern. libretexts.orgunizin.orglibretexts.org Therefore, the most logical and efficient strategy involves the cyclization of a precursor that already contains some or all of the required functional groups in the correct positions.

Introducing a bromine atom at the C-6 position is typically achieved by starting with a correspondingly substituted aniline (B41778). The synthesis of 6-substituted 2-aminobenzothiazoles is classically performed by treating a 4-substituted aniline (e.g., 4-bromoaniline) with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.govcymitquimica.com This reliably places the bromine at the C-6 position of the resulting benzothiazole.

Bromination at the C-2 position can be more challenging. While direct electrophilic substitution at C-2 is not typical, a patent describes the synthesis of 2,6-dibromobenzothiazole (B1326401) by reacting benzothiazole with N-bromosuccinimide (NBS) in the presence of titanium dioxide, indicating that direct C-2 bromination is possible under specific conditions. google.comgoogle.com However, for the target molecule, it is often more practical to construct the thiazole ring using a reagent that introduces the C-2 bromo-substituent directly.

Achieving nitration at the C-4 position of the benzothiazole ring is particularly difficult via direct electrophilic aromatic substitution on a pre-formed 6-hydroxy or 6-bromo benzothiazole. The hydroxyl group at C-6 is a strongly activating ortho, para-director, which would favor substitution at positions 5 and 7. libretexts.orgunizin.org

Therefore, the nitro group is almost certainly incorporated by using a nitrated precursor. For instance, a synthetic route could begin with a nitrated aniline, such as 3-chloro-4-nitro-aniline, which is then cyclized to form a nitrobenzothiazole. rjptonline.org A European patent details the nitration of 2-acetylaminobenzothiazole, which selectively yields the 6-nitro isomer, followed by hydrolysis to give 2-amino-6-nitrobenzothiazole. google.com To obtain the 4-nitro isomer specifically, one would need to start with a precursor like 2-amino-3-nitrothiophenol or a related structure. The synthesis of hydroxy-substituted 2-aminobenzothiazoles has been demonstrated starting from 3-hydroxy-4-nitrobenzoic acid, highlighting the strategy of building the ring from a pre-functionalized benzene (B151609) derivative. acs.orgnih.gov Another method reports the selective C6-nitration of benzothiazolones using iron nitrate (B79036) as the nitro source. researchgate.net

Direct hydroxylation of the benzothiazole C-6 position is synthetically challenging and rarely employed. The most efficient and common strategy is to incorporate the hydroxyl group from the very beginning of the synthesis. This is achieved by using a substituted aminophenol as the starting material. For example, a 4-amino-3-mercaptophenol derivative could be cyclized to form the 6-hydroxybenzothiazole (B183329) core.

A well-documented method to obtain hydroxybenzothiazoles is through the diazotization of an aminobenzothiazole followed by hydrolysis, although yields can be variable. rsc.org A more reliable route involves the cyclization of a methoxy-substituted precursor, such as m-methoxyphenylthiourea, followed by demethylation to reveal the phenol (B47542). rsc.org

Once the 6-hydroxybenzothiazole scaffold is formed, the phenolic hydroxyl group can be readily derivatized. A common reaction is the Williamson ether synthesis, where the phenol is deprotonated with a base and reacted with an alkyl halide to form an ether. advion.com This allows for the introduction of a wide variety of alkoxy substituents, further expanding the chemical diversity of the advanced derivatives.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of the synthesis of this compound is centered on maximizing yield and purity by carefully selecting catalysts, solvent systems, and energy sources. A plausible synthetic route involves the initial formation of a 4-nitro-1,3-benzothiazol-6-ol intermediate, followed by regioselective bromination at the 2-position.

The choice of catalyst and solvent is critical in directing the outcome of benzothiazole synthesis and subsequent functionalization reactions. For the initial cyclization to form the benzothiazole ring, various catalysts have been employed. Polyphosphoric acid (PPA) is a widely used reagent that can act as both a catalyst and a dehydrating agent in the condensation of o-aminothiophenols with carboxylic acids. nih.gov More contemporary and milder approaches utilize Lewis acid catalysts.

In the context of bromination, the solvent system can significantly influence the regioselectivity and efficiency of the reaction. For instance, in the synthesis of related benzothiazoles, it has been observed that increasing the polarity of the solvent can sometimes favor competing ring bromination reactions over the desired transformation. nih.gov The bromination of (2H)-1,4-benzoxazin-3(4H)-one, a related heterocyclic system, with bromine in glacial acetic acid resulted in substitution at the 6-position, while using chloroform (B151607) as the solvent favored bromination at the 7-position. researchgate.net This highlights the profound impact of the solvent on the reaction's regiochemical outcome.

For the specific bromination at the 2-position of a pre-formed 4-nitro-1,3-benzothiazol-6-ol, a key consideration would be the choice of brominating agent and catalyst. N-Bromosuccinimide (NBS) is a commonly used reagent for electrophilic bromination. mdpi.com The use of a catalyst can enhance the reaction rate and selectivity. Metal-free catalytic systems, such as tetrabromomethane (CBr₄), have been shown to be effective for the synthesis of 2-substituted benzothiazoles under solvent-free conditions, proceeding through the activation of a thioamide via halogen bond formation. nih.gov

The following interactive table summarizes the potential effects of different catalyst and solvent systems on the synthesis of substituted benzothiazoles, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Solvent | Potential Effect on Synthesis |

| Polyphosphoric Acid (PPA) | - | Promotes cyclization of o-aminothiophenols with carboxylic acids. nih.gov |

| Tetrabromomethane (CBr₄) | Solvent-free | Catalyzes the formation of 2-substituted benzothiazoles from thioamides. nih.gov |

| N-Bromosuccinimide (NBS) | 1,2-Dimethoxyethane (DME) | Can be used for electrophilic bromination; the choice of solvent is crucial to control side reactions. nih.govmdpi.com |

| Palladium Acetate (Pd(OAc)₂) | 1,2-Dichloroethane (DCE) | Catalyzes regioselective halogenation, often accelerated by microwave irradiation. nih.gov |

| Hydrogen Peroxide/Ammonium Halide | Acetic Acid | A green method for the generation of electrophilic halogens for aromatic heterocycle halogenation. researchgate.net |

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. scielo.brmdpi.com In the synthesis of benzothiazole derivatives, microwave-assisted methods have been successfully employed for the condensation of 2-aminothiophenols with aldehydes, achieving excellent yields in a fraction of the time required for conventional heating. ias.ac.in

For the halogenation of heterocyclic compounds, microwave assistance has also proven to be highly effective. A palladium-catalyzed regioselective bromination of 3-phenyl-2H-benzo[b] evitachem.commdpi.comoxazin-2-ones using N-bromosuccinimide was significantly accelerated under microwave irradiation, with the reaction completing in minutes compared to hours under conventional heating. nih.gov This suggests that the bromination of a 4-nitro-1,3-benzothiazol-6-ol precursor to yield the target compound could be substantially enhanced through the use of microwave technology. The use of glycerol as a green solvent in microwave-assisted synthesis of benzothiazoles has also been reported, further enhancing the environmental credentials of this approach. researchgate.net

The table below illustrates the potential advantages of microwave-assisted synthesis compared to conventional heating for reactions relevant to the formation of this compound.

| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantages of Microwave Synthesis |

| Benzothiazole Synthesis (Condensation) | Reflux in ethanol (B145695) for several hours | Irradiation in a microwave oven for a few minutes | Drastic reduction in reaction time, often with improved yields. scielo.br |

| Regioselective Bromination | Heating for 1 hour | Irradiation at 100°C for 15 minutes | Significant time savings and potentially higher yields. nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comrasayanjournal.co.in The synthesis of this compound can be designed to align with these principles in several ways.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. acs.org Research has demonstrated the feasibility of synthesizing benzothiazoles in greener solvents such as water and ethanol. mdpi.comru.nl A study revealed that water can play a crucial role in the formation of benzothiazoles at room temperature, obviating the need for harsh acids or metal catalysts. ru.nl The use of glycerol as a biodegradable and non-toxic solvent in microwave-assisted synthesis further exemplifies this principle. researchgate.net

Another key principle is the development of catalytic reactions to reduce waste. The use of reusable heterogeneous catalysts, for instance, simplifies product purification and minimizes waste streams. nih.gov Furthermore, the development of solvent-free reaction conditions, as seen with the use of CBr₄ as a catalyst, represents a significant step towards a more sustainable synthetic process. nih.gov

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. acs.org Designing synthetic pathways that avoid the use of protecting groups and minimize the formation of by-products is essential. acs.org For instance, developing a highly regioselective bromination step would improve atom economy by reducing the formation of unwanted isomers.

The application of green chemistry principles to the synthesis of this compound is summarized in the table below.

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Designing synthetic routes with high yields and minimal by-products. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product through efficient, selective reactions. acs.org |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and avoiding harsh reaction conditions. numberanalytics.com |

| Safer Solvents and Auxiliaries | Employing green solvents like water, ethanol, or glycerol, or adopting solvent-free conditions. researchgate.netru.nl |

| Design for Energy Efficiency | Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. scielo.br |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste and enhance reaction efficiency. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Nitro 1,3 Benzothiazol 6 Ol

Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Benzothiazole Ring System

The 1,3-benzothiazole ring is a fused heterocyclic system that exhibits complex reactivity towards substitution reactions. The benzene (B151609) ring portion is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused thiazole (B1198619) ring and, more significantly, the powerful electron-withdrawing nitro group at the C-4 position. These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Conversely, the presence of a strong electron-withdrawing group like the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) nih.gov. SNAr reactions are facilitated by substituents that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance nih.govyoutube.com. In 2-bromo-4-nitro-1,3-benzothiazol-6-ol, the nitro group strongly activates the ring for nucleophilic attack. The typical mechanism for SNAr involves a two-step addition-elimination process, though concerted mechanisms have also been considered nih.gov. Computational studies on related heterocyclic systems, such as thiophenes, confirm that SNAr reactions generally proceed via a stepwise pathway involving the formation of a zwitterionic intermediate nih.gov.

Reactivity of the Bromine Moiety: Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) and Nucleophilic Aromatic Substitution

The bromine atom at the C-2 position of the thiazole ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: Aryl bromides are common substrates for a variety of powerful carbon-carbon bond-forming reactions. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted benzothiazole (B30560) with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This method is highly versatile for creating aryl-aryl bonds and has been successfully applied to various benzothiazole derivatives. nih.gov The reaction tolerates a wide range of functional groups, making it suitable for complex molecules. tcichemicals.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org Recent advancements have expanded the scope of substrates amenable to the Heck reaction. organic-chemistry.orgdoi.org

Sonogashira Coupling: This reaction couples the bromo-benzothiazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov It is a fundamental method for synthesizing aryl-alkynes, which are valuable intermediates in organic synthesis. nih.gov Copper-free versions of the Sonogashira reaction have also been developed to avoid undesirable alkyne homocoupling. nih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | 2-Aryl-4-nitro-1,3-benzothiazol-6-ol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-Vinyl-4-nitro-1,3-benzothiazol-6-ol derivative |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-4-nitro-1,3-benzothiazol-6-ol |

Nucleophilic Aromatic Substitution (SNAr): The bromine at C-2 can also be displaced by various nucleophiles. The thiazole ring itself contributes to the activation of the C-2 position for nucleophilic attack. While halogens are typical leaving groups in SNAr, in some cases, a nitro group can also be displaced, depending on the substrate and the nucleophile. researchgate.net For this compound, the C-2 position is highly electrophilic, and displacement of the bromide by nucleophiles such as amines, alkoxides, or thiolates is a feasible transformation.

Transformations of the Nitro Group: Reduction Reactions and Further Derivatization

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a precursor to the amino group. The reduction of aromatic nitro compounds is a fundamental transformation that can be achieved using a wide array of reagents. wikipedia.org

Common methods for the reduction of aryl nitro groups to anilines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). scispace.com

Sulfide Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction, sometimes offering selectivity in polynitrated compounds. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst. scispace.com

Metal Hydrides: While typically not used for direct reduction to amines due to the formation of azo compounds, modified systems like sodium borohydride (NaBH₄) in the presence of transition metal complexes (e.g., Ni(PPh₃)₄) can be effective. wikipedia.orgjsynthchem.com

The resulting 2-bromo-4-amino-1,3-benzothiazol-6-ol is a valuable intermediate. The newly formed amino group can undergo a variety of subsequent reactions, including acylation to form amides, diazotization to form a diazonium salt (which can be converted to many other functional groups), and condensation reactions.

| Reagent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Sn / conc. HCl | Heat | 4-Amino derivative | scispace.com |

| H₂, Pd/C | Pressurized H₂, Room Temperature | 4-Amino derivative | wikipedia.org |

| Zn / NH₄Cl | Aqueous medium | 4-Amino derivative | scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol (B145695), Room Temperature | 4-Amino derivative | jsynthchem.com |

Phenolic Reactivity of the Hydroxyl Group: Alkylation, Acylation, and Condensation Reactions

The hydroxyl group at the C-6 position behaves as a typical phenol (B47542), although its acidity is enhanced by the presence of the electron-withdrawing nitro group on the same ring. This increased acidity facilitates its reaction with bases to form a more nucleophilic phenoxide ion.

Alkylation: The phenoxide can readily undergo O-alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in a Williamson-type ether synthesis to form the corresponding ether.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding ester derivative.

Condensation Reactions: The phenolic hydroxyl group can participate in condensation reactions. For instance, condensation of 2-aminothiophenols with aldehydes is a common method for synthesizing 2-substituted benzothiazoles, highlighting the reactivity of functional groups on the benzothiazole core. mdpi.com The hydroxyl group can similarly be used as a handle for building more complex structures.

Reaction Kinetics and Thermodynamics of Key Transformations Involving this compound

The kinetics and thermodynamics of reactions involving this compound are governed by the electronic and steric properties of the substrate and reagents.

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on the electron-withdrawing power of the activating groups. The nitro group at the C-4 position provides strong resonance stabilization to the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first, typically rate-determining, step. nih.gov Theoretical studies on related systems have been used to correlate Gibbs free energy barriers with the electrophilicity of the substrate. nih.gov

Palladium-Catalyzed Cross-Coupling: The kinetics of these multi-step catalytic cycles (oxidative addition, transmetalation, reductive elimination) are complex. The rate-determining step can vary depending on the specific reaction (Suzuki, Heck, etc.), the substrate, the ligands on the palladium catalyst, and the reaction conditions. For aryl bromides, the initial oxidative addition of the Ar-Br bond to the Pd(0) complex is often a critical step. tcichemicals.com

Specific quantitative kinetic and thermodynamic data for reactions involving this compound are not widely available in the general literature and would require dedicated experimental studies.

Elucidation of Reaction Mechanisms via Intermediate Isolation and Spectroscopic Monitoring

Understanding the precise mechanism of the transformations involving this compound relies on a combination of experimental and computational methods.

Spectroscopic Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for monitoring reaction progress. They allow for the identification of reactants, products, and, in some cases, transient intermediates, providing insight into the reaction pathway. For example, the formation and decay of key catalytic species in a cross-coupling reaction could be observed using specialized in-situ spectroscopic techniques.

Intermediate Isolation: In some cases, reaction intermediates can be isolated and characterized, providing direct evidence for a proposed mechanism. For SNAr reactions, the Meisenheimer complex, which is an adduct of the nucleophile and the aromatic ring, can sometimes be stable enough to be isolated or observed spectroscopically, confirming the stepwise nature of the reaction. nih.gov For palladium-catalyzed reactions, isolating the Pd(II) intermediates after oxidative addition can provide crucial mechanistic information.

Theoretical and Computational Investigations of 2 Bromo 4 Nitro 1,3 Benzothiazol 6 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. scirp.orgscirp.org It offers a good balance between computational cost and accuracy, making it suitable for studying benzothiazole (B30560) derivatives. scirp.orgnih.gov The B3LYP functional combined with basis sets such as 6-31+G(d,p) or cc-pVDZ is commonly employed for these types of calculations. scirp.orgnih.govmdpi.com

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For benzothiazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. scirp.org

Table 1: Representative Predicted Geometrical Parameters for Substituted Benzothiazoles (Illustrative) (Note: This table is illustrative and not specific to 2-bromo-4-nitro-1,3-benzothiazol-6-ol, as direct data was not found. The values are typical for related structures.)

| Parameter | Typical Value Range |

|---|---|

| C-S Bond Length (thiazole ring) | 1.72 - 1.76 Å |

| C-N Bond Length (thiazole ring) | 1.31 - 1.38 Å |

| C=N Bond Length (thiazole ring) | 1.30 - 1.35 Å |

| C-C Bond Length (benzene ring) | 1.38 - 1.41 Å |

| C-Br Bond Length | ~1.88 Å |

| C-N Bond Length (nitro group) | ~1.47 Å |

| N-O Bond Length (nitro group) | ~1.22 Å |

| C-O Bond Length (hydroxyl) | ~1.36 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. scirp.org

In studies of benzothiazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions. scirp.orgmdpi.com For this compound, the electron-donating hydroxyl group and the benzothiazole ring system would likely contribute significantly to the HOMO. Conversely, the electron-withdrawing nitro group would be a primary contributor to the LUMO.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org The presence of both strong electron-donating (-OH) and electron-withdrawing (-NO₂) groups on the benzothiazole scaffold suggests that this compound likely has a relatively small energy gap, indicating a potential for high reactivity. scirp.orgmdpi.com Studies on substituted benzothiazoles have shown that the nature and position of substituents significantly influence the energy gap. scirp.org For example, substitution at position 2 has been shown to alter the reactivity of the benzothiazole system. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Benzothiazoles (Note: These values are illustrative, based on general findings for benzothiazole derivatives, and are not specific to the title compound.)

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Hydroxybenzothiazole | -6.1 to -6.3 | -1.0 to -1.2 | ~5.0 |

| 2-Aminobenzothiazole (B30445) | -5.8 to -6.0 | -1.1 to -1.3 | ~4.7 |

Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and hydroxyl groups, and potentially the nitrogen atom of the thiazole (B1198619) ring. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Likely found around the hydrogen atom of the hydroxyl group and potentially near the carbon atom attached to the nitro group, indicating these as sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scirp.org These theoretical values are often in good agreement with experimental spectra. scirp.orgnih.gov

IR Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. This helps in the assignment of functional groups, such as the characteristic stretches for O-H, N-O (from the nitro group), C=N, and C-S bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding absorption wavelengths (λ_max). scirp.orgmdpi.com This allows for the prediction of the UV-Vis absorption spectrum, with transitions often corresponding to HOMO→LUMO excitations. mdpi.com For a molecule with extended conjugation and strong donor-acceptor groups like this compound, absorption in the visible region would be anticipated.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological target. scirp.org MD simulations provide insights into the conformational flexibility of the molecule, showing how bond lengths, angles, and dihedrals fluctuate. They are also crucial for understanding how solvent molecules arrange around the solute and affect its properties. For a potential drug candidate, MD simulations can be used to study its binding stability within the active site of a target protein. scirp.orgbiointerfaceresearch.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies for this compound

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its physicochemical properties or reactivity. researchgate.netmdpi.comnih.gov

For a compound like this compound, which belongs to the class of nitro compounds, QSPR models could be developed to predict properties such as impact sensitivity. researchgate.netnih.gov These models use a variety of descriptors derived from the molecular structure, including:

Constitutional descriptors: Number of atoms, bonds, nitro groups, etc. researchgate.net

Topological descriptors: Indices that describe the connectivity and branching of the molecule. researchgate.netmdpi.com

Quantum-chemical descriptors: HOMO/LUMO energies, charge on atoms, dipole moment, etc. researchgate.net

By developing a regression model based on a dataset of related nitroaromatic or benzothiazole compounds with known properties, the properties of this compound could be predicted. mdpi.comresearchgate.net Such models are valuable for screening new compounds and prioritizing synthesis and testing. researchgate.net

Theoretical Insights into Reaction Pathways and Transition States for Reactions Involving this compound

Theoretical and computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a complex molecule such as this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating potential reaction pathways and characterizing the high-energy transition states that govern the kinetics of these transformations. While specific computational studies on this compound are not extensively available in the public domain, we can infer its likely reactive behavior and the nature of its transition states based on established principles of physical organic chemistry and computational studies on analogous substituted benzothiazole and nitroaromatic systems.

The reactivity of this compound is dictated by the electronic interplay of its constituent functional groups: the electron-withdrawing nitro group, the deactivating but potentially leaving bromo group, the acidic phenolic hydroxyl group, and the inherent electronic nature of the benzothiazole core. These features suggest several possible reaction pathways, including nucleophilic aromatic substitution (SNA_r_), electrophilic aromatic substitution (SEA_r_), and reactions involving the hydroxyl group.

Nucleophilic Aromatic Substitution (SNA_r_):

The presence of a strong electron-withdrawing nitro group at the 4-position and a bromine atom at the 2-position makes the aromatic ring susceptible to nucleophilic attack. The nitro group, in particular, stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy. Computational studies on similar nitro-activated aromatic systems have shown that the rate-determining step is typically the formation of this intermediate. The transition state for this step would involve the approaching nucleophile forming a partial bond with the carbon atom bearing the leaving group (in this case, either the bromo or potentially another substituent), leading to a rehybridization of that carbon from sp² to sp³.

A hypothetical reaction pathway for the nucleophilic substitution of the bromo group by a generic nucleophile (Nu⁻) is depicted below:

Reaction Scheme:

Reactants: this compound + Nu⁻

Transition State 1 (TS1): Formation of the Meisenheimer complex.

Intermediate: Meisenheimer complex (a resonance-stabilized anionic σ-complex).

Transition State 2 (TS2): Expulsion of the bromide ion.

Products: 2-Nu-4-nitro-1,3-benzothiazol-6-ol + Br⁻

Computational modeling of such a reaction would provide key energetic and geometric parameters, as illustrated in the following hypothetical data table.

| Parameter | Reactant | TS1 | Intermediate | TS2 | Product |

| Relative Energy (kcal/mol) | 0.0 | +18.5 | +5.2 | +15.8 | -10.3 |

| C2-Br Bond Length (Å) | 1.89 | 2.15 | - | - | - |

| C2-Nu Bond Length (Å) | ∞ | 2.20 | 1.45 | 1.40 | 1.38 |

| N-C4-C5-C6 Dihedral Angle (°) | 180.0 | 175.2 | 170.1 | 178.9 | 180.0 |

Electrophilic Aromatic Substitution (SEA_r_):

The benzothiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic ring. The presence of a deactivating nitro group further diminishes the electron density of the benzene ring portion, making electrophilic substitution challenging. However, the hydroxyl group at the 6-position is an activating, ortho-, para-director. This would direct incoming electrophiles to the 5- and 7-positions. Computational studies can predict the relative activation barriers for attack at these positions. The transition state for electrophilic attack involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), with the rate-determining step being the formation of this intermediate.

A representative reaction could be the nitration of the benzene ring moiety. DFT calculations would be employed to determine the preferred site of attack by comparing the activation energies for the formation of the sigma-complex at each possible position.

| Position of Electrophilic Attack | Calculated Relative Activation Energy (kcal/mol) |

| C5 | 25.4 |

| C7 | 28.1 |

These hypothetical values suggest that electrophilic substitution, if it were to occur, would preferentially take place at the C5 position, which is para to the activating hydroxyl group and avoids steric hindrance from the per-positioned nitro group.

Reactions at the Hydroxyl Group:

The phenolic hydroxyl group is acidic and can be deprotonated by a base. Computational chemistry can be used to calculate the pKa of this group, providing insight into its acidity. The resulting phenoxide would be a potent nucleophile, potentially participating in intramolecular reactions or serving as a site for alkylation or acylation. The transition states for such reactions would involve the interaction of an electrophile with the oxygen atom of the phenoxide.

Transition State Geometries:

Computational modeling provides detailed three-dimensional structures of transition states. For instance, in a nucleophilic aromatic substitution, the transition state would exhibit an elongated C-Br bond and a partially formed C-Nu bond, with the geometry around the carbon atom being distorted from trigonal planar towards tetrahedral. Vibrational frequency calculations are crucial to confirm a transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Advanced Applications and Functional Materials Incorporating 2 Bromo 4 Nitro 1,3 Benzothiazol 6 Ol As a Chemical Building Block

Role as a Precursor in the Synthesis of Complex Heterocyclic Frameworks and Polymeric Systems

The reactivity of the bromo and nitro functional groups on the benzothiazole (B30560) ring enables the use of 2-bromo-4-nitro-1,3-benzothiazol-6-ol as a foundational unit for constructing more elaborate molecular structures. The bromine atom is particularly amenable to substitution via palladium-catalyzed coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald reactions. mdpi.com This allows for the straightforward introduction of various aryl, aryl ethynyl, and other molecular fragments, extending the π-conjugated system of the molecule. mdpi.com

Furthermore, the nitro group can be chemically modified, most commonly through reduction to an amine (–NH2) group. mdpi.com This conversion is electronically significant, as it transforms a strong electron-withdrawing group into an electron-donating one. mdpi.com This modification fundamentally alters the internal electronic flow, creating strong donor-acceptor (D–A) systems within a single molecule, which is a key design strategy for advanced functional materials. mdpi.com The resulting amino-benzothiazole derivatives can then serve as monomers or key intermediates in the synthesis of complex polymers and macrocycles. For instance, various amino-benzothiazole derivatives have been used to create compounds with potential applications as kinase inhibitors and antimicrobial agents. nih.govijpbs.com

Table 1: Synthetic Utility of Related Bromo-Nitro-Benzothiadiazole Scaffolds

| Reaction Type | Reacting Group | Resulting Structure | Application Area |

|---|---|---|---|

| Suzuki/Stille Coupling | Bromine | Aryl-substituted BTD | Organic Electronics mdpi.com |

| Sonogashira Coupling | Bromine | Aryl ethynyl-substituted BTD | Optoelectronics mdpi.com |

| Buchwald-Hartwig Amination | Bromine | Aniline-substituted BTD | Luminescent Probes mdpi.com |

Development of Chemical Sensors and Molecular Recognition Systems Based on this compound Derivatives

Derivatives of benzothiadiazole are widely employed as the core fluorophore in chemical sensors due to their inherent fluorescence and environmental sensitivity. mdpi.com The donor-acceptor architecture, readily accessible from precursors like this compound, often leads to materials that exhibit changes in their optical properties upon interaction with specific analytes. nih.gov

The development of fluorescent chemosensors relies on creating a system where the binding of a target analyte modulates the fluorescence output of a signaling unit. Benzothiazole derivatives are excellent candidates for these signaling units. By functionalizing the core with specific recognition moieties (binding sites), sensors that are highly selective for particular ions or molecules can be designed. nih.gov

For example, a chemosensor based on a 7-nitrobenz-2-oxa-1,3-diazole derivative, a structurally related heterocyclic system, demonstrated a 5.5-fold increase in fluorescence intensity specifically in the presence of Zn²⁺ ions at physiological pH. nih.gov This selectivity is achieved by incorporating nitrogen-based binding sites that preferentially coordinate with the target metal ion. nih.gov Other derivatives have been developed for the detection of biothiols like cysteine and glutathione, as well as other metal ions such as Au³⁺. nih.gov The sensing mechanism often involves an internal charge-transfer (ICT) process, which is highly sensitive to the local chemical environment. nih.gov

Table 2: Examples of Fluorescent Chemosensors Based on Related Heterocyclic Cores

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Change |

|---|---|---|---|

| 7-nitrobenz-2-oxa-1,3-diazole derivative | Zn²⁺ | Internal Charge Transfer (ICT) | 5.5-fold fluorescence enhancement; color change from red to yellow nih.gov |

| Rhodamine-alkyne derivative | Au³⁺ | Gold-catalyzed oxazole (B20620) formation | 250-fold fluorescence enhancement; distinct color change nih.gov |

The optical properties of many benzothiazole derivatives are sensitive to pH changes, making them suitable for use as pH indicators and spectroscopic probes. This responsiveness can stem from the protonation or deprotonation of the phenolic hydroxyl group or other functional groups attached to the heterocyclic core.

A study on 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) (4-Br-BTAP), a related azo dye, demonstrated distinct changes in its absorption spectra at different pH values. researchgate.net By analyzing these spectrophotometric changes, researchers were able to calculate the dissociation constants (pKa values) for the reagent, confirming its utility as a pH-responsive chromogenic probe. researchgate.net The tautomeric forms of the molecule, influenced by the surrounding pH, give rise to different absorption bands, allowing for a visual or spectroscopic determination of acidity. researchgate.net

Optoelectronic Properties and Applications in Organic Electronics

The strong electron-accepting nature of the benzothiadiazole (BTD) nucleus makes it a privileged building block in the field of organic electronics. polyu.edu.hkresearchgate.net Materials derived from BTD are integral to the development of organic semiconductors, dyes, and light-emitting devices due to their excellent photostability and tunable electronic properties. mdpi.comresearchgate.net

Derivatives of 2,1,3-benzothiadiazole (B189464) are foundational components in the design of high-performance organic semiconductors. researchgate.net By coupling the electron-accepting BTD core with various electron-donating units, chemists can create donor-acceptor (D-A) type materials with small energy gaps, which are desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). polyu.edu.hkresearchgate.net The ability to modify the precursor through reactions at the bromo- position allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictates the material's semiconducting behavior. polyu.edu.hk

Azo derivatives of benzothiazole have also been synthesized and utilized as dyes and pigments. researchgate.net These compounds are noted for their role as metal chromo agents and find use in various industrial applications. researchgate.net

Benzothiazole and its derivatives are widely recognized for their application as luminescent materials, particularly as the emissive layer in organic light-emitting diodes (OLEDs). polyu.edu.hkresearchgate.net The rigid, planar structure of the BTD core, combined with its high fluorescence quantum yield, makes it an ideal scaffold for creating efficient light-emitting compounds. researchgate.net

By synthetically modifying the core, the emission color can be tuned across the visible spectrum. For example, researchers have synthesized a series of three structurally similar benzothiazole derivatives that emit blue-violet, green, and orange light, respectively. researchgate.net By doping these three compounds into a polymer matrix, they were able to achieve a device that produces pure white light, demonstrating the versatility of this chemical class in advanced lighting applications. researchgate.net The development of such materials is driven by their simplified synthesis and excellent light-emitting performance. polyu.edu.hk

Table 3: Applications of Benzothiazole Derivatives in Luminescent Materials

| Derivative Class | Application | Key Property | Result |

|---|---|---|---|

| Donor-Acceptor BTDs | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence efficiency polyu.edu.hk | Used as core emissive-layer materials polyu.edu.hk |

| Hydroxyphenyl-benzothiazoles (BHPO1, BHPO2) | White Light Emission | Tunable emission via ESIPT* researchgate.net | Orange and green emission researchgate.net |

| Phenyl-benzothiazole (BPO) | White Light Emission | Blue-violet emission in aggregates researchgate.net | Blue component for white light researchgate.net |

*ESIPT: Excited-State Intramolecular Proton Transfer

Non-Linear Optical (NLO) Properties and Devices

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has driven research into organic molecules with specific structural features. mdpi.com Organic NLO materials are of particular interest due to their potential for high performance, fast response times, and versatility in molecular design. mdpi.comnih.gov The fundamental requirement for a molecule to exhibit second-order NLO activity is a structure that combines an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for generating a large second-order hyperpolarizability (β). nih.gov

The structure of this compound contains key components that are indicative of potential NLO activity. The benzothiazole core provides a π-conjugated framework. The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group, while the hydroxyl group (-OH) at the 6-position and the lone pair of electrons on the thiazole (B1198619) nitrogen can act as electron-donating moieties. The bromine atom at the 2-position can also influence the electronic properties of the molecule.

Research has shown that the presence of a nitro group as an electron acceptor significantly enhances the NLO response in organic chromophores. nih.gov For instance, studies on other heterocyclic systems have demonstrated that incorporating strong electron-accepting fragments, such as those containing nitro groups, leads to materials with high NLO activity. researchgate.net The delocalization of π-electrons across the donor-π-acceptor structure is a key factor in producing the desired polarization in organic NLO materials. nih.gov

While direct experimental data on the NLO properties of this compound is not extensively documented in the provided search results, the NLO characteristics of structurally related benzothiazole and nitro-containing aromatic compounds have been investigated. For example, polymers containing nitrophenyl groups have been shown to exhibit outstanding and stable Second Harmonic Generation (SHG) effects, a key NLO phenomenon. researchgate.net The macroscopic NLO coefficients of such polymers have been evaluated, demonstrating their potential for use in NLO devices. researchgate.net

The table below outlines the key molecular features of this compound that suggest its potential as an NLO material, based on established principles of NLO chromophore design.

| Molecular Feature | Role in Potential NLO Activity |

| Benzothiazole Core | Provides the necessary π-conjugated bridge for efficient intramolecular charge transfer. |

| Nitro Group (-NO₂) at C4 | Acts as a strong electron-accepting group, creating a significant dipole moment. |

| Hydroxyl Group (-OH) at C6 | Functions as an electron-donating group, completing the donor-π-acceptor architecture. |

| Bromo Group (-Br) at C2 | Can modify the electronic properties and potentially enhance the overall NLO response through the heavy-atom effect or by influencing crystal packing. |

Further research, including theoretical calculations of hyperpolarizability and experimental measurements using techniques like the Z-scan method, would be necessary to quantify the NLO response of this compound and its derivatives. researchgate.net The design of new NLO materials often involves modifying the donor, acceptor, and π-bridge to optimize the NLO properties for specific applications in optical data storage, image processing, and optical switching. nih.gov

Catalytic Applications and Ligand Design with Derivatives of this compound

The benzothiazole scaffold is a versatile platform for the design of ligands for coordination chemistry and catalysis. researchgate.net The presence of both nitrogen and sulfur heteroatoms in the thiazole ring provides multiple coordination sites for metal ions. researchgate.net Derivatives of this compound can be envisioned as precursors to sophisticated ligands for a variety of catalytic applications. The functional groups on the benzothiazole ring, such as the bromo, nitro, and hydroxyl groups, offer handles for further chemical modification, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.

The ability of benzothiazole derivatives to form stable complexes with a wide range of metal ions is well-established. researchgate.net These metal complexes can exhibit unique geometries and electronic structures, making them suitable for catalyzing various organic transformations. For instance, the nitrogen atom of the thiazole ring and the exocyclic amino group in 2-aminobenzothiazoles are known to participate in metal coordination.

While specific catalytic applications using this compound as a ligand precursor are not detailed in the provided results, the general principles of ligand design based on the benzothiazole framework are applicable. The bromo group at the 2-position is particularly significant as it can be readily substituted or used in cross-coupling reactions to introduce other functional groups or to link the benzothiazole unit to other molecular fragments. nih.gov Palladium-catalyzed reactions, such as the Stille or Suzuki coupling, could be employed to replace the bromine atom with aryl, alkyl, or other organic moieties, leading to a diverse library of potential ligands. nih.gov

The table below illustrates potential ligand types that could be synthesized from this compound and their potential applications in catalysis.

| Ligand Type Derived from this compound | Potential Catalytic Application | Rationale |

| Phosphine-benzothiazole Ligands | Cross-coupling reactions (e.g., Suzuki, Heck) | The combination of a soft phosphine (B1218219) donor and a hard nitrogen donor can stabilize various oxidation states of transition metal catalysts like palladium and nickel. |

| N,N-Bidentate Ligands | Oxidation, reduction, and polymerization reactions | Modification of the 2-bromo position to introduce another nitrogen-containing group (e.g., pyridine, imidazole) would create a chelating ligand capable of stabilizing metal centers. |

| Schiff Base Ligands | Asymmetric synthesis, epoxidation | Condensation of a 2-aminobenzothiazole (B30445) derivative (obtained by reducing the nitro group and substituting the bromo group) with an aldehyde would yield Schiff base ligands known for their catalytic versatility. |

| Pincer Ligands | Dehydrogenation, C-H activation | Elaboration of the benzothiazole core at multiple positions could lead to the formation of pincer-type ligands that confer high stability and reactivity to metal complexes. |

The nitro and hydroxyl groups also play a crucial role in modulating the electronic properties of the metal center in a catalytic complex. The electron-withdrawing nature of the nitro group can make the metal center more electrophilic, which can be advantageous in certain catalytic cycles. Conversely, the hydroxyl group can be deprotonated to form an anionic donor, which can strongly influence the reactivity of the catalyst. The strategic modification of these functional groups is a key aspect of rational ligand design for targeted catalytic applications.

Applications in Advanced Analytical Reagents for Non-Biological Systems

Benzothiazole derivatives, particularly those capable of forming colored complexes with metal ions, have found significant use as analytical reagents. Thiazolyl azo dyes, for example, are known for their high sensitivity and selectivity as chromogenic reagents in the spectrophotometric determination of various metal ions. researchgate.net The core structure of this compound makes it a suitable precursor for the synthesis of such advanced analytical reagents for non-biological systems.

The synthesis of an analytical reagent from this compound would typically involve converting the 2-bromo group into a reactive moiety, such as an amino group, which can then be diazotized and coupled with a suitable coupling agent (e.g., a phenol (B47542) or naphthol derivative). The resulting azo dye would possess a highly conjugated system, and its coordination with metal ions would lead to a distinct color change, forming the basis for a spectrophotometric analytical method. The nitro and hydroxyl groups on the benzothiazole ring would influence the spectral properties of the dye and its metal complexes, potentially enhancing sensitivity and selectivity.

The table below summarizes potential applications of reagents derived from this compound in the analysis of non-biological samples.

| Analytical Application | Target Analyte | Principle of Detection |

| Water Quality Monitoring | Heavy metal ions (e.g., Pb²⁺, Cu²⁺, Fe³⁺) | Azo dye derivatives form colored chelates with metal ions, allowing for their quantitative determination using UV-Vis spectrophotometry. The high sensitivity of these reagents is particularly useful for detecting trace levels of pollutants. researchgate.net |

| Industrial Process Control | Transition metals in plating baths or catalysts | The reagent can be used for the rapid and cost-effective monitoring of metal concentrations in industrial solutions, ensuring process efficiency and quality control. |

| Geochemical Analysis | Metal content in ores and minerals | After appropriate sample digestion, reagents based on this scaffold can be employed for the determination of the metallic composition of geological samples. |

| Materials Science | Characterization of metal-containing materials | The reagent could be used to quantify the metal content in alloys, nanoparticles, or other advanced materials. |

The design of these analytical reagents can be tailored to achieve high selectivity for a specific metal ion by carefully choosing the coupling component and by modifying the substituents on the benzothiazole ring. The presence of the nitro group can enhance the acidity of the hydroxyl group, which can be beneficial for complexation at a specific pH range, thereby improving the selectivity of the analytical method. The development of such reagents contributes to the field of analytical chemistry by providing new tools for the accurate and sensitive detection of important analytes in various non-biological matrices.

Conclusions and Future Research Directions in 2 Bromo 4 Nitro 1,3 Benzothiazol 6 Ol Chemistry

Summary of Key Academic Contributions and Remaining Research Gaps

Key Research Gaps:

Validated Synthesis: The absence of detailed and reproduced synthetic protocols is the most immediate gap.

Spectroscopic and Structural Data: Comprehensive characterization data (NMR, IR, Mass Spectrometry, X-ray crystallography) is not publicly available.

Physicochemical Properties: Fundamental properties such as pKa, solubility, and electronic properties remain unmeasured.

Biological Activity Screening: The potential of this molecule in medicinal chemistry is completely unexplored.

Emerging Synthetic Strategies and Unexplored Reactivity Patterns of 2-Bromo-4-nitro-1,3-benzothiazol-6-ol

Modern synthetic methodologies offer promising avenues for the construction of the this compound scaffold. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, could provide efficient and sustainable routes. evitachem.com The reactivity of the compound is predicted to be rich and varied. The bromine atom at the 2-position is a prime site for nucleophilic substitution, opening the door to a vast array of derivatives. The nitro group can be reduced to an amine, which can then undergo a plethora of further transformations. The phenolic hydroxyl group offers another handle for modification, such as etherification or esterification.

Potential Unexplored Reactions:

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond.

Nucleophilic Aromatic Substitution: Exploring the reactivity of the aromatic ring with various nucleophiles.

Reduction of the Nitro Group: Subsequent derivatization of the resulting amino group to form amides, sulfonamides, or to engage in diazotization reactions.

Derivatization of the Hydroxyl Group: Formation of ethers and esters to modulate solubility and biological activity.

Advancements in Computational Modeling and Predictive Chemistry for Benzothiazole (B30560) Systems

Computational chemistry stands as a powerful tool to bridge the existing knowledge gap. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound. Such studies can provide insights into the molecule's reactivity, spectroscopic properties, and potential intermolecular interactions. Molecular dynamics simulations could further elucidate its behavior in different solvent environments and its potential to interact with biological macromolecules.

Table 1: Potential Computational Chemistry Applications

| Computational Method | Predicted Property | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, NMR chemical shifts | Guide synthetic efforts and aid in structural characterization |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predict optical properties for materials science applications |

| Molecular Dynamics (MD) | Solvation behavior, conformational analysis, interaction with biomolecules | Inform formulation development and predict biological targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Understand the interplay of functional groups |

Prospects for Rational Design of Novel Functional Materials from the this compound Scaffold

The benzothiazole core is a known chromophore, and the presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups suggests that this compound could possess interesting photophysical properties. The strategic placement of these functional groups could lead to applications in areas such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials. The bromo substituent provides a convenient anchor point for polymerization or for grafting onto other material surfaces.

Potential Functional Material Applications:

Organic Dyes: The push-pull electronic nature could lead to strong absorption in the visible region.

Fluorescent Probes: Derivatization could lead to sensors for ions or biomolecules.

Semiconducting Materials: Incorporation into larger conjugated systems for applications in organic electronics.

Interdisciplinary Avenues in Materials Science and Analytical Chemistry for this compound

The unique substitution pattern of this compound makes it a candidate for interdisciplinary research. In materials science, its potential as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could be explored. In analytical chemistry, it could be investigated as a novel ligand for selective metal ion complexation or as a chromogenic reagent for spectrophotometric analysis. Its electrochemical properties, which are currently unknown, could also be harnessed for the development of new electrochemical sensors.

Methodological Innovations in Characterization and Mechanistic Elucidation

The synthesis and subsequent reactions of this compound will require advanced analytical techniques for proper characterization and mechanistic understanding. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous structure determination. In-situ reaction monitoring using techniques like ReactIR or Raman spectroscopy could provide valuable insights into reaction kinetics and the formation of transient intermediates. Isotopic labeling studies could be employed to elucidate complex reaction mechanisms, particularly for rearrangement reactions.

Table 2: Advanced Characterization Techniques

| Technique | Application | Information Gained |

|---|---|---|

| 2D NMR Spectroscopy | Structural Elucidation | Connectivity of atoms and spatial relationships |

| High-Resolution Mass Spectrometry | Molecular Formula Determination | Precise mass and elemental composition |

| X-ray Crystallography | Solid-State Structure | Definitive 3D arrangement of atoms in a crystal |

| In-situ Spectroscopy (ReactIR, Raman) | Mechanistic Studies | Real-time monitoring of reactant consumption and product formation |

| Cyclic Voltammetry | Electrochemical Characterization | Redox potentials and electron transfer properties |

Q & A

Q. What are the established synthetic routes for 2-bromo-4-nitro-1,3-benzothiazol-6-ol, and what key reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the benzothiazole core. Bromination and nitration are critical steps:

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C to introduce the bromo group at the 2-position .

- Nitration : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., deshielding effects from nitro groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while LC-MS validates molecular weight .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and nitro groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic effects of bromo and nitro substituents?

DFT studies reveal:

- The nitro group withdraws electron density from the benzothiazole ring, lowering the LUMO energy and enhancing electrophilic reactivity at the 6-hydroxy position .

- Bromine’s steric bulk influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational models predict preferential substitution at the 4-nitro-adjacent site .

- Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states in SNAr reactions, validated via Gibbs free energy calculations .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial vs. anticancer activity may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Purity Concerns : Use HPLC-coupled bioassays to exclude confounding effects from impurities (<1% via gradient elution) .

- Structural Analogues : Compare with derivatives (e.g., 6-bromo-4-fluoro-1,3-benzothiazol-2-amine) to isolate substituent-specific effects .

Q. What are the mechanistic implications of using this compound as a ligand in metal complexation?

- Chelation Behavior : The hydroxyl and nitro groups coordinate with transition metals (e.g., Pd(II), Ni(II)), forming octahedral or square-planar complexes. Spectrophotometric titration (UV-Vis at 400–500 nm) confirms a 1:2 (metal:ligand) stoichiometry .

- Catalytic Applications : Pd complexes catalyze C–C coupling reactions (e.g., Heck reactions), with turnover numbers (TON) exceeding 10⁴ under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.